Imagabalin hydrochloride
Overview
Description
Synthesis Analysis
Imagabalin hydrochloride was identified as a promising candidate for synthesis . The synthesis involved the use of organometallic catalysts in API synthesis . Another approach combined several protein engineering methods to optimize the selectivity and activity of Vibrio fluvialis aminotransferase for the synthesis of a key intermediate in the synthesis of Imagabalin .Molecular Structure Analysis
The molecular formula of Imagabalin hydrochloride is C9H20ClNO2 . Its molecular weight is 209.71 . The structure of Imagabalin can be found in various databases .Physical And Chemical Properties Analysis
Imagabalin hydrochloride has a molecular weight of 209.71 . Its specific physical and chemical properties are not well-documented in the available literature.Scientific Research Applications
Synthesis Process and Manufacturing
Imagabalin hydrochloride, known for its application in treating generalized anxiety disorder, has undergone significant research regarding its synthesis and manufacturing process. Birch et al. (2011) detailed a robust process for manufacturing metric ton quantities of imagabalin hydrochloride. This process involves a chromatography-free, two-step telescoped process to prepare a mixture of Z:E-enamides, followed by asymmetric hydrogenation. The process culminates in the high-purity isolation of imagabalin hydrochloride (Birch et al., 2011).
Mechanistic Investigations in Synthesis
Dunn et al. (2016) conducted a detailed mechanistic investigation into the reaction of 3‐methylpentanoic acid with Meldrum's acid, utilizing online NMR spectroscopy. This study expanded the understanding of the chemical transformation in the synthesis of imagabalin (Dunn et al., 2016).
Protein Engineering for Optimized Synthesis
Midelfort et al. (2013) combined several protein engineering approaches to optimize the selectivity and activity of Vibrio fluvialis aminotransferase for synthesizing a key intermediate in imagabalin production. This study is crucial in enhancing the efficiency of imagabalin synthesis (Midelfort et al., 2013).
Safety And Hazards
The safety data sheet for Imagabalin hydrochloride provides information on first aid measures, fire-fighting measures, and accidental release measures . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . It is also advised to avoid repeated freeze and thaw cycles .
properties
IUPAC Name |
(3S,5R)-3-amino-5-methyloctanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-7(2)5-8(10)6-9(11)12;/h7-8H,3-6,10H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMZXQJDAJXNHS-WLYNEOFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C)C[C@@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976533 | |
Record name | 3-Amino-5-methyloctanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imagabalin hydrochloride | |
CAS RN |
610300-00-0 | |
Record name | Imagabalin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610300000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-5-methyloctanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMAGABALIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ3F8ZA7Q1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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